molecular formula C13H13NO2 B1590406 Ethyl 2-(quinolin-6-yl)acetate CAS No. 5622-38-8

Ethyl 2-(quinolin-6-yl)acetate

Cat. No. B1590406
CAS RN: 5622-38-8
M. Wt: 215.25 g/mol
InChI Key: GPBLWJQFTVDYFO-UHFFFAOYSA-N
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Description

Ethyl 2-(quinolin-6-yl)acetate is a chemical compound with the molecular formula C13H13NO2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(quinolin-6-yl)acetate consists of a quinoline unit and an acetate substituent . The molecular weight of this compound is 215.25 .

Scientific Research Applications

Corrosion Inhibition

A study explored the use of quinoxaline derivatives, related to Ethyl 2-(quinolin-6-yl)acetate, as corrosion inhibitors for copper in nitric acid. Quantum chemical calculations showed a relationship between molecular structures and inhibition efficiency, supporting their potential in protective coatings or treatments for metals (Zarrouk et al., 2014).

Molecular Switches

Another study investigated the E/Z switching mechanism of a rotary switch molecule closely related to Ethyl 2-(quinolin-6-yl)acetate. The research provided insights into the isomerization process, which is critical for developing responsive materials and molecular electronics (Deneva et al., 2020).

Antimicrobial Activity

Compounds derived from the reaction of Ethyl 2-(quinolin-6-yl)acetate with other agents have shown significant inhibition of bacterial and fungal growth. This suggests their potential use in developing new antimicrobial agents (Ahmed et al., 2006).

Antiviral Agents

A study on quinoxaline derivatives, which share a structural motif with Ethyl 2-(quinolin-6-yl)acetate, demonstrated potent activity against various viral infections, indicating their potential as antiviral drugs (Elzahabi, 2017).

HIV-1 Integration Inhibition

Research has shown that 2-(quinolin-3-yl)acetic-acid derivatives, related to Ethyl 2-(quinolin-6-yl)acetate, are effective allosteric inhibitors of HIV-1 integrase, blocking multiple steps of the virus's integration. This highlights their potential as antiretroviral compounds (Kessl et al., 2012).

Safety And Hazards

Safety data for Ethyl 2-(quinolin-6-yl)acetate suggests that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

ethyl 2-quinolin-6-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-2-16-13(15)9-10-5-6-12-11(8-10)4-3-7-14-12/h3-8H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBLWJQFTVDYFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC2=C(C=C1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80511447
Record name Ethyl (quinolin-6-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80511447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(quinolin-6-yl)acetate

CAS RN

5622-38-8
Record name Ethyl (quinolin-6-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80511447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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